

foundational research on 5-aminoisoxazole derivatives

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Compound of Interest

Compound Name:	5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole
Cat. No.:	B113055

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An In-depth Technical Guide to Foundational Research on 5-Aminoisoxazole Derivatives

Introduction

The 5-aminoisoxazole moiety is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties allow it to serve as a versatile building block in the design of therapeutic agents. Compounds incorporating this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[1][2]} The isoxazole ring is present in numerous FDA-approved drugs, such as the anti-inflammatory drug Leflunomide and the antibiotic Sulfamethoxazole, highlighting its clinical significance.^{[3][4]} This guide provides a comprehensive overview of the foundational research on 5-aminoisoxazole derivatives, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Synthesis of the 5-Aminoisoxazole Core

The synthesis of 5-aminoisoxazole derivatives can be achieved through several efficient chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs)

A prominent and environmentally friendly approach is the one-pot, multicomponent reaction. A common MCR involves the condensation of a β -keto ester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride.^[5] An alternative and efficient MCR for producing 5-amino-isoxazole-4-carbonitriles involves the reaction between malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes.^{[6][7]} These methods are valued for their high atom economy, mild reaction conditions, and the ability to generate diverse molecular libraries rapidly.^[5]

[3+2] Cycloaddition Reactions

A classic and highly effective method for forming the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. This involves the reaction of an *in situ* generated nitrile oxide with an alkyne or an enamine.^[8] This strategy offers a high degree of regioselectivity and is fundamental to isoxazole chemistry.

Condensation with Hydroxylamine

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a foundational method for isoxazole synthesis.^[1] For 5-aminoisoxazole derivatives specifically, a key route involves the reaction of thiocarbamoylcyanacetates with hydroxylamine, which provides a convenient and effective pathway to the desired scaffold.^[1]

Biological Activities and Therapeutic Applications

5-Aminoisoxazole derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

- **Anticancer Activity:** This is one of the most extensively studied areas. These derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung cancer cells.^{[9][10]} A key mechanism of action is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.^[11] Additionally, some derivatives function as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein vital for the stability of many oncoproteins.^[10]
- **Antimicrobial Activity:** Many 5-aminoisoxazole derivatives exhibit significant antibacterial and antifungal properties.^[12] They have shown broad-spectrum activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria,

as well as various fungal pathogens.[6][7][13] The introduction of specific substituents, such as thiophene moieties, has been shown to enhance this antimicrobial activity.[13]

- Neurological and CNS Activity: The isoxazole scaffold is crucial for analogs of the excitatory neurotransmitter glutamate, such as α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).[14] Consequently, derivatives are being developed as potent and selective modulators of AMPA receptors, which are implicated in neurological and psychiatric disorders like Alzheimer's disease, epilepsy, and depression.[15][16]
- Immunomodulatory and Anti-inflammatory Effects: Certain derivatives have demonstrated potent immunoregulatory properties, including both immunosuppressive and immunostimulatory effects.[17] Their anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation pathways.[1][9]

Quantitative Data and Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 5-aminoisoxazole derivatives, research has identified key structural features that govern their biological activity.

- The 5-Amino Group: The amino group at the C-5 position is often a critical pharmacophoric feature, typically acting as a hydrogen bond donor to engage with target proteins.
- Substituents on the Ring: The nature and position of substituents on the isoxazole core and appended aryl rings significantly influence potency. For kinase inhibitors, for example, specific heterocyclic moieties at the C-5 position can form additional polar interactions with the target's backbone, increasing potency.[18] For antimicrobial agents, electron-withdrawing groups like nitro and chloro on a C-3 phenyl ring can enhance activity.[19]

The following tables summarize representative quantitative data for various 5-aminoisoxazole derivatives.

Table 1: Anticancer and Antiviral Activity

Compound Class	Target / Cell Line	Activity Metric	Value	Reference
3-(hetero)aryl methylidene isoxazole-5(4H)-one	MCF-7 (Breast Cancer)	IC50	6.57 ± 2.31 μM	[20]
1,2,4-oxadiazole derivative (KR-26827)	Zika Virus (MR766 strain)	EC50	1.35 μM	[21]

| 3,5-disubstituted isoxazole | RORyt (Nuclear Receptor) | IC50 | 110 ± 10 nM | [18] |

Table 2: Antimicrobial Activity

Compound Class	Pathogen	Activity Metric	Value	Reference
Hafnium-based MOF with isoxazole linker	Streptococcus mutans	MIC	1 μg/mL	[20]
2-(cyclohexylamino)...isoxazole (PUB9)	Staphylococcus aureus	MIC	< 0.007 μg/mL	[13]

| 2-(benzylamino)...isoxazole (PUB10) | Pseudomonas aeruginosa | MIC | 16 μg/mL | [13] |

Key Experimental Protocols

General Protocol: Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitriles

This protocol is adapted from methods described for efficient, one-pot synthesis.[6][7]

- Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or a glycerol-based deep eutectic solvent.
- Catalyst Addition: Add a catalytic amount of a base (e.g., K₂CO₃ or piperidine).
- Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for the time specified by the reaction monitoring (e.g., 1-4 hours), which can be done using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
- Purification: Wash the collected crude solid with cold water and ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminoisoxazole derivative.
- Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

General Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This is a representative protocol for determining the potency (IC₅₀) of a compound against a protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

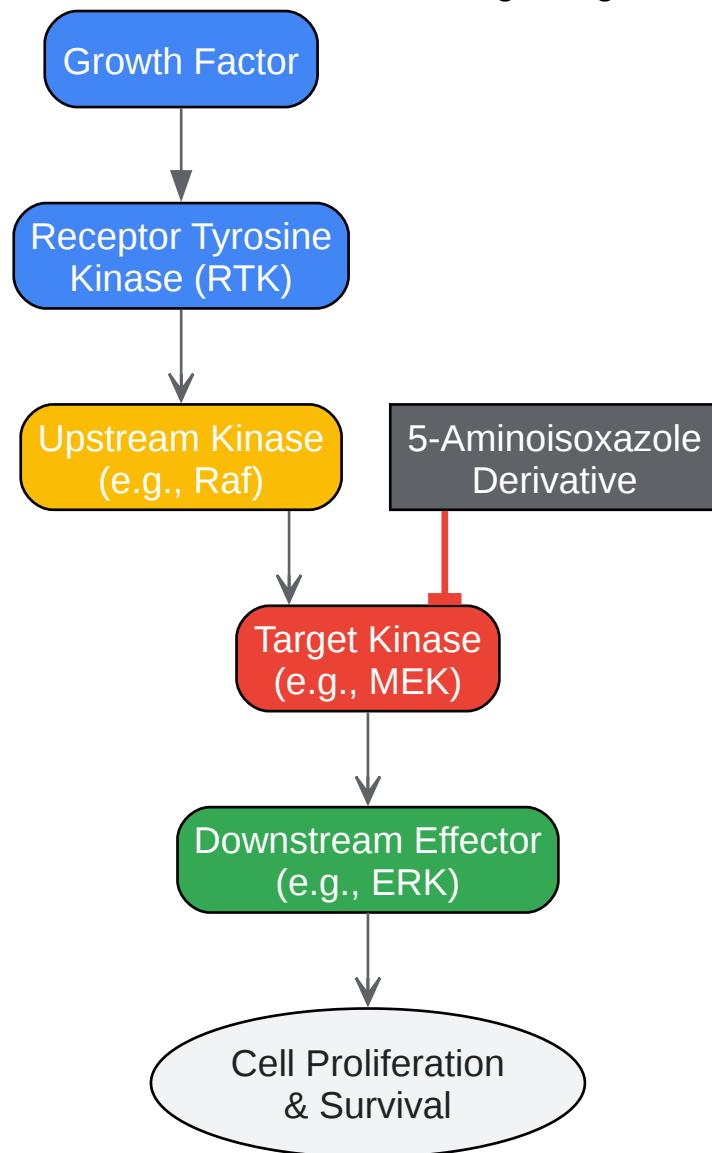
- Compound Preparation: Prepare a serial dilution of the test 5-aminoisoxazole derivative in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.
- Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Enzyme and Substrate Addition: Prepare an assay buffer containing the target kinase and a suitable biotinylated peptide substrate. Add this mixture to the wells containing the test compounds.

- Reaction Initiation: Initiate the kinase reaction by adding an ATP solution (at a concentration typically near its K_m value for the enzyme). Allow the reaction to proceed at room temperature for 60-120 minutes.
- Detection: Terminate the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody (the FRET donor), and streptavidin-allophycocyanin (SA-APC, the FRET acceptor). Incubate in the dark for at least 60 minutes.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition (derived from the signal ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Mandatory Visualizations

Signaling Pathway Diagram

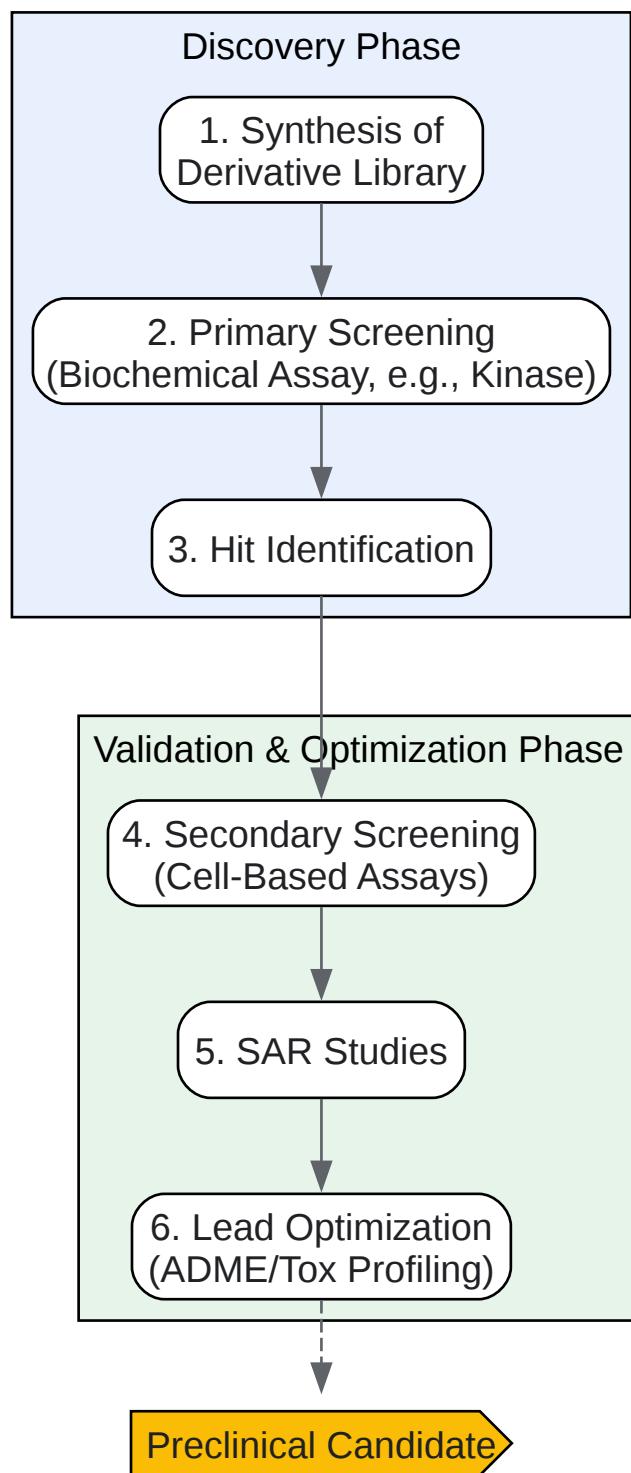
Inhibition of a Generic Kinase Signaling Pathway

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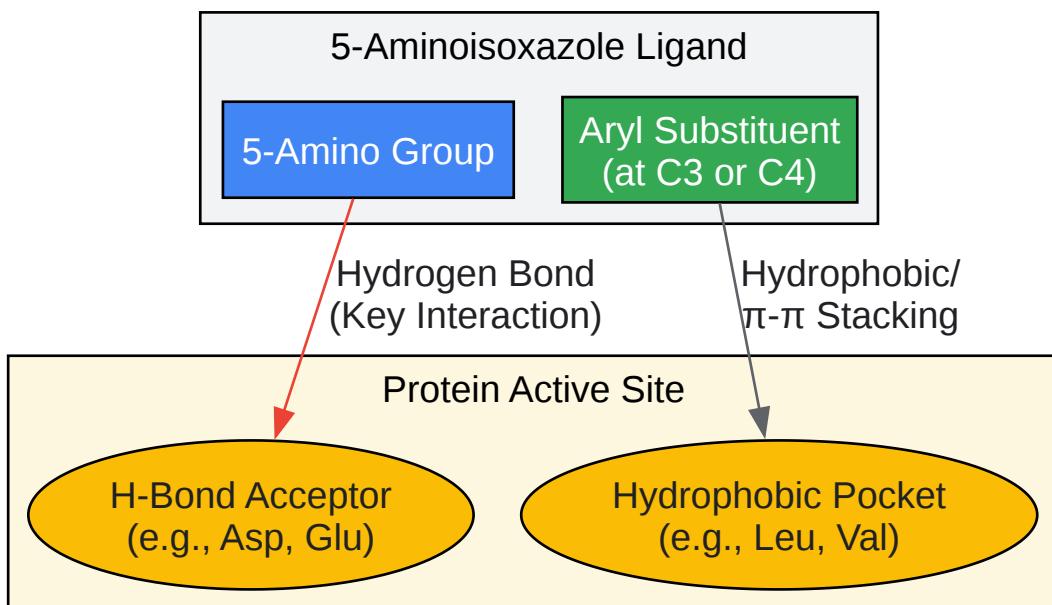
Caption: A 5-aminoisoxazole derivative inhibiting a key kinase in a cellular signaling cascade.

Experimental Workflow Diagram

Drug Discovery Workflow for 5-Aminoisoazole Derivatives



Key Pharmacophoric Interactions

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